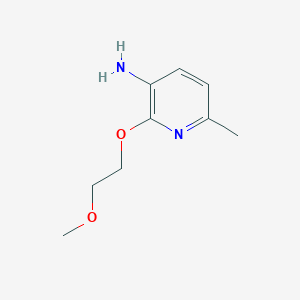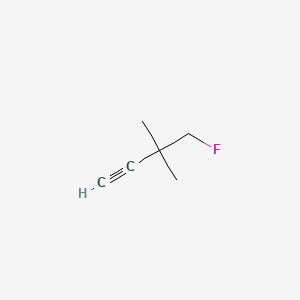
4-Fluoro-3,3-dimethylbut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-3,3-dimethylbut-1-yne is an organic compound with the molecular formula C6H9F. It is characterized by the presence of a fluorine atom attached to a butyne structure, making it a fluorinated alkyne.
Méthodes De Préparation
The synthesis of 4-Fluoro-3,3-dimethylbut-1-yne typically involves the fluorination of 3,3-dimethylbut-1-yne. One common method includes the reaction of 3,3-dimethylbut-1-yne with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction conditions and product quality .
Analyse Des Réactions Chimiques
4-Fluoro-3,3-dimethylbut-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne to the corresponding alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Addition: The triple bond in the alkyne can undergo addition reactions with halogens, hydrogen halides, and other electrophiles to form dihaloalkanes or haloalkenes
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Fluoro-3,3-dimethylbut-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its use in drug development, especially for compounds that require fluorination for enhanced activity or stability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mécanisme D'action
The mechanism of action of 4-Fluoro-3,3-dimethylbut-1-yne involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. Fluorinated compounds often exhibit unique properties such as increased metabolic stability and altered electronic effects, which can enhance their biological activity .
Comparaison Avec Des Composés Similaires
4-Fluoro-3,3-dimethylbut-1-yne can be compared with other similar compounds such as:
3,3-Dimethylbut-1-yne: Lacks the fluorine atom, resulting in different reactivity and applications.
4-Chloro-3,3-dimethylbut-1-yne: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties and uses.
4-Bromo-3,3-dimethylbut-1-yne:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct chemical and physical properties that are valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C6H9F |
|---|---|
Poids moléculaire |
100.13 g/mol |
Nom IUPAC |
4-fluoro-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9F/c1-4-6(2,3)5-7/h1H,5H2,2-3H3 |
Clé InChI |
GIUVWEBCULDEHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CF)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


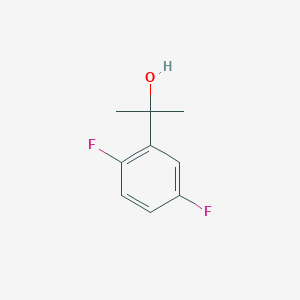
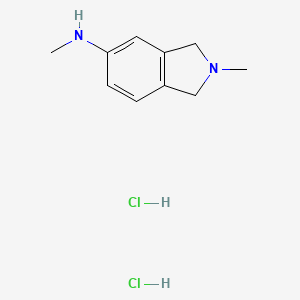
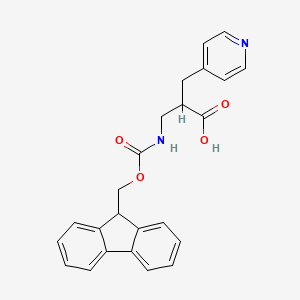
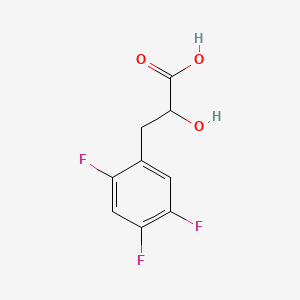

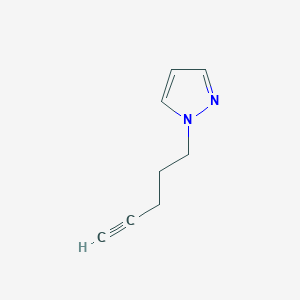
![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)

![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)

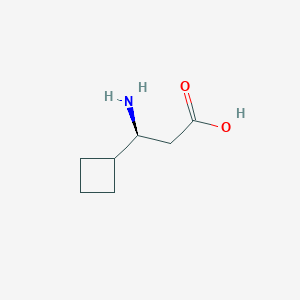
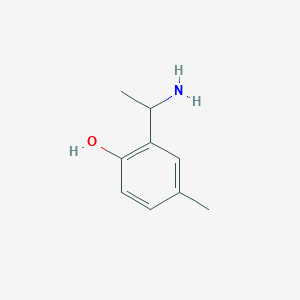
![2-{[(tert-butoxy)carbonyl]amino}-3-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}propanoicacid](/img/structure/B13625126.png)
